molecular formula C24H28N2O4*HCl B613409 (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride CAS No. 815619-80-8

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride

Cat. No. B613409
M. Wt: 408,5*36,45 g/mole
InChI Key:
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Description

The compound is a derivative of the amino acid valine . It appears to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

The synthesis of this compound involves the use of a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a Millipore 745 data module . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of the compound is C20H21NO4 . More information about the molecular structure can be found in the referenced documents, including NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using a Waters LC-3000 system . More details about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.39 and a boiling point of 567.9°C at 760 mmHg . It is stored sealed in dry conditions at room temperature .

Scientific Research Applications

Peptide Synthesis

Scientific Field

Biochemistry

Application Summary

Fmoc-Lys-OAll.HCl is used in the synthesis of lipidated peptides . These peptides have been invaluable tools in biochemical and biophysical studies .

Methods of Application

The compound is added to a resin and shaken under argon for 3.5 hours. The solution is then filtered off and the resin is treated with a mixture of DCM/MeOH/DIEA .

Results or Outcomes

The use of Fmoc-Lys-OAll.HCl in peptide synthesis has enabled the creation of fully posttranslationally modified peptides and proteins .

Hydrogel Formation

Scientific Field

Material Science

Application Summary

An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This compound exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators .

Methods of Application

The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

Results or Outcomes

The hydrogels and organogels formed by Fmoc-K (Fmoc) have several advantages including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Ergogenic Supplements

Scientific Field

Nutrition Science

Application Summary

Amino acids and amino acid derivatives, including Fmoc-Lys-OAll.HCl, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Methods of Application

The specific methods of application can vary, but typically involve oral ingestion of the compound as part of a dietary supplement .

Results or Outcomes

These supplements are recognized to be beneficial as ergogenic dietary substances, potentially enhancing athletic performance .

Use in the Synthesis of D-Lysine

Application Summary

Nα-Fmoc-D-lysine is an N-Fmoc-protected form of D-Lysine . D-Lysine is the unnatural isomer of L-Lysine that has the ability to reduce non-enzymatic glycation in vitro .

Methods of Application

The compound is used in the synthesis of D-Lysine .

Results or Outcomes

The use of Fmoc-Lys-OAll.HCl in the synthesis of D-Lysine has enabled the creation of a compound that can reduce non-enzymatic glycation in vitro .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCYYPRTIQUQJP-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856388
Record name Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride

CAS RN

815619-80-8
Record name Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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